Vincetoxicoside A

Vue d'ensemble

Description

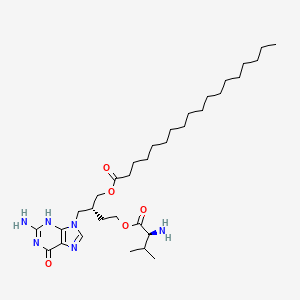

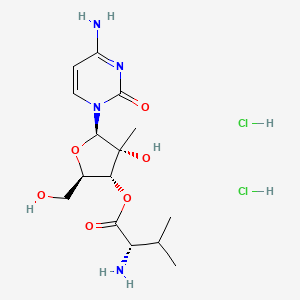

Vincetoxicoside A is a compound with the molecular formula C27H30O16 . It is known to exhibit antimicrobial, antioxidant, and anti-inflammatory properties .

Molecular Structure Analysis

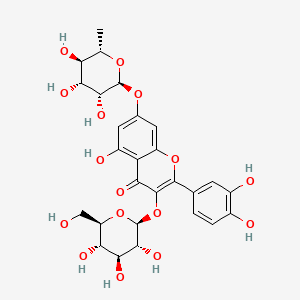

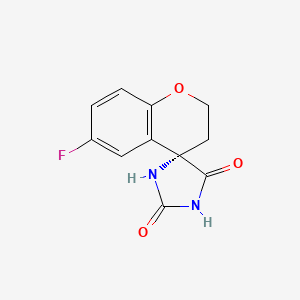

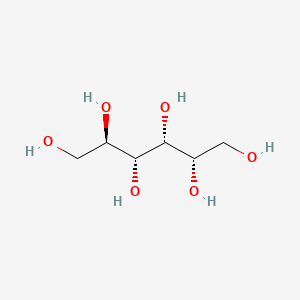

The molecular structure of Vincetoxicoside A consists of a quercetin core attached to a beta-D-glucopyranosyl residue at position 3 and an alpha-L-rhamnopyranosyl residue at position 7 via glycosidic linkages . The exact mass of the molecule is 610.15, and its molecular weight is 610.520 .Applications De Recherche Scientifique

Antitumor Activity

Vincetoxicoside A, derived from plants like Vincetoxicum arnottianum, has shown potential as an anticancer agent. Engel et al. (2016) studied the antitumor effects of the methanolic extract of Vincetoxicum arnottianum on human bone and breast cancer cell lines. They found that the extract significantly reduced cell viability in these cancer cells, primarily by inducing a G2/M arrest in the cell cycle and stabilizing actin stress fibers, which led to reduced cell motility (Engel et al., 2016).

Antibiotic Properties

Research by Mogg et al. (2008) identified (±)-antofine in root extracts of Vincetoxicum rossicum as the principal inhibitor of bacteria and fungi, with notably strong antifungal activity against diverse taxa including broad-host-range plant pathogens. This suggests that Vincetoxicoside A and related compounds could be valuable in addressing plant-based fungal infections and other microbial threats (Mogg et al., 2008).

Gonadoprotective Effects

Zahra et al. (2020) researched the protective potential of methanol extract of Vincetoxicum arnottianum (VAM) against bisphenol A-induced testicular toxicity in male Sprague Dawley rats. Their findings revealed that VAM co-administration attenuated the toxic effects of bisphenol A and restored the altered levels of reproductive hormones and antioxidants in testis tissues. This indicates the potential of Vincetoxicoside A in ameliorating testicular toxicity and hormonal imbalances (Zahra et al., 2020).

Antifeedant Activity

Research on Vincetoxicum taxa, including studies on antifeedant activity against pests like Spodoptera littoralis and Leptinotarsa decemlineata, has been conducted by Güzel et al. (2017). They found that extracts from these plants displayed significant antifeedant activity, potentially offering a natural solution for pest control in agriculture (Güzel et al., 2017).

Antioxidant Properties

The presence of Vincetoxicoside A in plant extracts has been linked to antioxidant properties. In a study by Phan et al. (2016), they isolated Vincetoxicoside A from the leaves of Cleome viscosa L. and suggested its potential as an antioxidant agent (Phan et al., 2016).

Anti-Inflammatory Activity

Vincetoxicoside A has been studied for its anti-inflammatory potential. Zahra et al. (2020) investigated the extract of Vincetoxicum arnottianum for its ability to ameliorate inflammation in rats. They found significant anti-inflammatory activity, particularly in the ethyl acetate fraction, which efficiently restored the increased levels of pro-inflammatory cytokines and nitric oxide in serum during adjuvant-induced inflammation (Zahra et al., 2020).

Transcriptome and Chloroplast Genome Analysis

Yu et al. (2021) conducted a study on the transcriptome and chloroplast genome analysis of Vincetoxicum versicolor, which provides insights into the molecular evolution and phylogenetic implication of Vincetoxicum species, including those containing Vincetoxicoside A (Yu et al., 2021).

Biological Weed Control

The use of biological control agents like Hypena opulenta to control invasive Vincetoxicum species, which include Vincetoxicoside A, has been explored. Karn et al. (2020) reviewed the effectiveness of H. opulenta as a bio-agent for controlling Vincetoxicum, highlighting its impact on reducing shoot biomass and seed multiplication of the plant (Karn et al., 2020).

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)40-10-5-13(31)16-14(6-10)41-24(9-2-3-11(29)12(30)4-9)25(19(16)34)43-27-23(38)21(36)18(33)15(7-28)42-27/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUCXMIQUNROBJ-JFNZIVIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936841 | |

| Record name | Vincetoxicoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vincetoxicoside A | |

CAS RN |

18016-58-5 | |

| Record name | Quercetin 3-O-glucoside 7-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18016-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincetoxicoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)